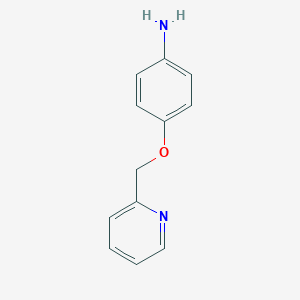

4-(Pyridin-2-ylmethoxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(pyridin-2-ylmethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-10-4-6-12(7-5-10)15-9-11-3-1-2-8-14-11/h1-8H,9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWMMQFGQVDRII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)COC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20439959 | |

| Record name | 4-(pyridin-2-ylmethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102137-46-2 | |

| Record name | 4-(2-Pyridylmethoxy)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102137462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(pyridin-2-ylmethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 102137-46-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2-Pyridylmethoxy)aniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP94VFP2ZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 4-(Pyridin-2-ylmethoxy)aniline

Abstract

This technical guide provides a comprehensive examination of the fundamental physical properties of 4-(Pyridin-2-ylmethoxy)aniline, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document delves into the experimental determination of its key physicochemical parameters, offering field-proven insights into the causality behind experimental choices. It is designed to be a definitive resource, ensuring scientific integrity through self-validating protocols and authoritative references.

Introduction

This compound is a molecule possessing a unique structural architecture, integrating a pyridine ring, a methoxy bridge, and an aniline moiety. This combination of a hydrogen bond acceptor (pyridine nitrogen), a flexible ether linkage, and a versatile synthetic handle (aniline amine group) makes it a valuable building block in medicinal chemistry and materials science. A thorough understanding of its physical properties is a prerequisite for its effective application in novel synthesis, formulation, and as a scaffold in drug design. This guide provides a detailed exposition of these properties, grounded in established analytical techniques.

Molecular Structure and Core Properties

The foundational physical properties of this compound are summarized in Table 1. These parameters are the cornerstone for predicting its behavior in various environments.

| Physical Property | Value | Units | Source(s) |

| Molecular Formula | C₁₂H₁₂N₂O | - | [1] |

| Molecular Weight | 200.24 | g/mol | [1] |

| Appearance | Solid (predicted) | - | [2] |

| Melting Point | 78 - 82 | °C | [3] |

| Boiling Point | Not available | °C | - |

| Solubility | Soluble in methanol and chloroform. | - | [3] |

| pKa | Not available | - | - |

Table 1: Core Physical Properties of this compound

Experimental Determination of Physical Properties

The precise measurement of physical properties is critical for the consistent and reliable use of any chemical compound in a research and development setting. This section outlines robust, field-tested protocols for the characterization of this compound.

Melting Point Determination: A Critical Purity Indicator

The melting point is a fundamental and highly sensitive indicator of a crystalline solid's purity. For this compound, a sharp melting range is indicative of high purity.

Causality Behind Experimental Choices: Differential Scanning Calorimetry (DSC) is the preferred method over traditional capillary techniques due to its higher precision, smaller sample requirement, and ability to detect subtle thermal events such as polymorphisms. The heating rate is a critical parameter; a slower rate (e.g., 1-2 °C/min) provides higher resolution around the melting transition, ensuring an accurate determination.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. The use of a sealed pan prevents any potential sublimation at elevated temperatures.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 50 °C to 100 °C at a heating rate of 2 °C/min under a nitrogen atmosphere (50 mL/min).

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The peak area can be used to calculate the enthalpy of fusion. A melting point range of 78-82 °C has been reported for this compound.[3]

Workflow for DSC Analysis

Caption: DSC workflow for melting point determination.

Solubility Profile: Guiding Solvent Selection

Solubility is a critical parameter for synthesis, purification, and formulation. This compound's structure, with both polar (amine, pyridine) and nonpolar (aromatic rings) regions, suggests a nuanced solubility profile. It has been reported to be soluble in methanol and chloroform.[3]

Causality Behind Experimental Choices: The "like dissolves like" principle is a guiding tenet. The pyridine and aniline nitrogens can act as hydrogen bond acceptors, and the aniline N-H can donate a hydrogen bond, favoring solubility in polar protic solvents like methanol. The aromatic rings contribute to van der Waals interactions, allowing for solubility in chlorinated solvents like chloroform.

Experimental Protocol: Isothermal Shake-Flask Method

-

Equilibrium Saturation: Add an excess of solid this compound to a known volume of the solvent to be tested (e.g., methanol, chloroform, water, toluene) in a sealed vial.

-

Incubation: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Sample Analysis: Carefully filter the saturated solution through a 0.22 µm syringe filter to remove undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a calibrated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Spectroscopic Characterization: Unambiguous Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, the expected signals would include:

-

Aromatic protons on the pyridine and aniline rings, typically in the range of 6.5-8.6 ppm.

-

A singlet for the methylene (-CH₂-) protons of the methoxy bridge, expected around 5.2 ppm.

-

A broad singlet for the amine (-NH₂) protons, the chemical shift of which is concentration and solvent dependent.

Based on a closely related structure, 3-chloro-4-(pyridin-2-ylmethoxy)aniline, the following ¹H NMR chemical shifts (in CDCl₃) can be anticipated: a doublet for the pyridinyl proton adjacent to the nitrogen around 8.57 ppm, multiplets for the other pyridinyl and phenyl protons between 6.77 and 7.75 ppm, and a singlet for the methylene protons at approximately 5.18 ppm.[2]

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. Key expected signals include:

-

Aromatic carbons in the range of 110-160 ppm.

-

The methylene carbon of the methoxy bridge, typically around 70 ppm.

Logical Flow for NMR Analysis

Caption: Logical workflow for NMR-based structural confirmation.

Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount. The following handling precautions are based on the available safety data for similar compounds.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses with side shields, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[4]

For comprehensive safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed and authoritative overview of the core physical properties of this compound. The integration of experimental protocols with the underlying scientific principles offers a robust framework for researchers. The data and methodologies presented herein are intended to facilitate the effective and safe utilization of this versatile compound in pioneering research and development endeavors.

References

- 1. This compound | C12H12N2O | CID 10442773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aksci.com [aksci.com]

A Comprehensive Technical Guide to 4-(Pyridin-2-ylmethoxy)aniline: A Privileged Scaffold in Modern Medicinal Chemistry

Introduction

In the landscape of contemporary drug discovery, certain molecular architectures consistently emerge as "privileged scaffolds"—frameworks that can be readily modified to interact with a diverse range of biological targets. The aniline and pyridine moieties are quintessential examples, frequently appearing in molecules designed to engage with targets such as protein kinases.[1][2] This guide focuses on the chemical compound 4-(Pyridin-2-ylmethoxy)aniline , a biaryl amine that strategically combines these two critical pharmacophores. While not an active pharmaceutical ingredient in itself, its significance lies in its role as a versatile synthetic intermediate for the development of potent and selective therapeutic agents.[1]

This document provides an in-depth exploration of this compound, intended for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental chemical properties, present a robust synthetic pathway with detailed experimental considerations, explore its applications in the context of kinase inhibition, and provide essential safety and handling protocols. The insights herein are designed to empower scientific teams to effectively leverage this valuable building block in their research and development endeavors.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is the foundation of its application in research. This compound is identified by the CAS Number 102137-46-2 .[3] Its structure features a central aniline ring connected to a pyridine ring via a methylene ether linkage, a design that offers specific advantages in molecular recognition, which will be discussed later.

Structural Information and Identifiers

The key identifiers and structural representations for this compound are summarized below for clarity and unambiguous identification.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 102137-46-2 | PubChem[3] |

| Molecular Formula | C₁₂H₁₂N₂O | PubChem[3] |

| Molecular Weight | 200.24 g/mol | PubChem[3] |

| Canonical SMILES | C1=CC=NC(=C1)COC2=CC=C(C=C2)N | PubChem[3] |

| InChI Key | CGWMMQFGQVDRII-UHFFFAOYSA-N | PubChem[3] |

Chemical Structure:

Figure 1: 2D structure of this compound.[3]

Computed Physicochemical Data

The compound's physicochemical properties are critical predictors of its behavior in both chemical reactions and biological systems, influencing factors such as solubility, membrane permeability, and metabolic stability. The following table outlines key computed properties.[3]

| Property | Value | Significance in Drug Discovery |

| XLogP3 | 1.7 | Indicates moderate lipophilicity, often correlated with good oral bioavailability. |

| Hydrogen Bond Donors | 1 | The aniline amine group can act as a hydrogen bond donor, crucial for target binding. |

| Hydrogen Bond Acceptors | 3 | The pyridine nitrogen, ether oxygen, and aniline nitrogen can act as hydrogen bond acceptors. |

| Rotatable Bond Count | 3 | Provides conformational flexibility, allowing the molecule to adapt to a binding site. |

| Topological Polar Surface Area | 48.1 Ų | Suggests good potential for cell membrane permeability. |

Synthesis and Purification: A Strategic Approach

The synthesis of this compound can be efficiently achieved through a two-step process that is common in medicinal chemistry for constructing aryl ethers and anilines. The general strategy involves a Williamson ether synthesis to couple the pyridine and phenyl moieties, followed by the reduction of a nitro group to the desired aniline. This approach is reliable and utilizes readily available starting materials.

Synthetic Workflow Overview

The logical flow of the synthesis is designed for efficiency and high yield, starting from 4-nitrophenol and 2-(chloromethyl)pyridine.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system. The success of each step can be confirmed by standard analytical techniques (TLC, LC-MS) before proceeding to the next, ensuring the integrity of the final product. A similar methodology has been described for the synthesis of a related chloro-substituted analog.[4]

Step 1: Synthesis of 2-((4-Nitrophenoxy)methyl)pyridine

-

Rationale: This step employs the Williamson ether synthesis, a robust and high-yielding reaction for forming ethers. 4-Nitrophenol is deprotonated by a mild base (potassium carbonate) to form a phenoxide, which then acts as a nucleophile, displacing the chloride from 2-(chloromethyl)pyridine hydrochloride. Acetone is an excellent solvent for this reaction as it is polar aprotic and has an appropriate boiling point for reflux.

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitrophenol (1.0 eq.), potassium carbonate (K₂CO₃, 2.5 eq.), and acetone.

-

Stir the mixture at room temperature for 15 minutes to ensure the formation of the phenoxide.

-

Add 2-(chloromethyl)pyridine hydrochloride (1.05 eq.) to the suspension.

-

Heat the reaction mixture to reflux (approximately 56°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from ethanol to obtain 2-((4-nitrophenoxy)methyl)pyridine as a pale yellow solid.

-

Step 2: Synthesis of this compound

-

Rationale: The reduction of the aromatic nitro group to an aniline is a critical transformation. Tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol is a classic and effective method for this reduction. The reaction proceeds via a series of electron and proton transfers, with the tin species being oxidized.[5]

-

Procedure:

-

In a round-bottom flask, dissolve the 2-((4-nitrophenoxy)methyl)pyridine (1.0 eq.) from Step 1 in absolute ethanol.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq.) portion-wise to the solution. The reaction is exothermic, so control the addition rate to maintain a gentle reflux.

-

After the addition is complete, heat the mixture at reflux (approximately 78°C) for 3-4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture and carefully pour it into a beaker of crushed ice.

-

Basify the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~8. This will precipitate tin salts.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by column chromatography on silica gel if necessary.

-

Applications in Drug Discovery and Research

The true value of this compound is realized in its application as a scaffold for creating more complex molecules with therapeutic potential. The aniline-pyridine motif is particularly prevalent in the design of kinase inhibitors.[1][6]

The Pyridinylaniline Scaffold in Kinase Inhibition

Protein kinases are a major class of drug targets, especially in oncology. Many kinase inhibitors are designed to compete with ATP for binding to the enzyme's active site. The pyridinylaniline scaffold is exceptionally well-suited for this role for several reasons:[1]

-

Hinge-Binding: The pyridine nitrogen is a potent hydrogen bond acceptor and frequently forms a critical interaction with the "hinge region" of the kinase ATP-binding pocket. This interaction is a key anchor for many successful kinase inhibitors.

-

Functionalization Handle: The aniline nitrogen provides a convenient and reactive site for chemical modification. This allows for the introduction of various side chains that can extend into other regions of the ATP pocket, thereby enhancing both potency and selectivity for the target kinase.

-

Structural Rigidity: The biaryl ether structure provides a semi-rigid core that can be appropriately decorated to optimize pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

Derivatives of the closely related 3-chloro-4-(pyridin-2-ylmethoxy)aniline have been investigated as inhibitors of BCR-ABL kinase and human epidermal growth factor receptor-2 (HER2) kinase, both of which are important targets in cancer therapy.[4][7]

Logical Pathway for Drug Development

The use of this compound as a starting material follows a logical workflow in a typical drug discovery campaign.

Caption: Drug discovery workflow using the target scaffold.

Safety, Handling, and Storage

Ensuring the safe handling of all laboratory chemicals is paramount. Based on GHS classifications, this compound presents several hazards that require appropriate precautions.[3]

GHS Hazard Classification

| Hazard Class | Statement | Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

| Skin Irritation (Category 2) | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |

| STOT SE (Category 3) | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

Recommended Safety Protocols

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[8]

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.

-

First Aid:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[8]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[9]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[9]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

-

Conclusion

This compound stands out as a high-value chemical intermediate for researchers engaged in drug discovery. Its structure elegantly combines the hinge-binding potential of a pyridine ring with the versatile functionalization capacity of an aniline moiety. The synthetic route to this compound is straightforward and scalable, making it an accessible starting point for the construction of compound libraries. With its established role in the development of kinase inhibitors and its favorable physicochemical properties, this compound is poised to remain a relevant and powerful tool in the ongoing quest for novel therapeutics. This guide provides the foundational knowledge required for its synthesis, safe handling, and strategic application in medicinal chemistry programs.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C12H12N2O | CID 10442773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-chloro-4-(pyridin-2-ylmethoxy)aniline | 524955-09-7 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. aksci.com [aksci.com]

An In-Depth Technical Guide to 4-(Pyridin-2-ylmethoxy)aniline: A Key Building Block in Modern Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 4-(Pyridin-2-ylmethoxy)aniline, a heterocyclic aromatic amine of significant interest in medicinal chemistry and drug discovery. This document delves into its fundamental chemical and physical properties, outlines a robust synthetic methodology, and explores its critical role as a versatile intermediate in the development of pharmacologically active agents. With a focus on scientific integrity, this guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols to leverage this valuable molecular scaffold in contemporary research endeavors.

Core Chemical Identity and Physicochemical Properties

This compound is a bifunctional molecule featuring a primary aniline amine and a pyridyl ether moiety. This unique combination of a hydrogen bond-donating aniline group and a hydrogen bond-accepting pyridine nitrogen atom makes it a privileged scaffold for designing molecules that interact with biological targets. Its core properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₂H₁₂N₂O | [1][2] |

| Molecular Weight | 200.24 g/mol | [1][2] |

| CAS Number | 102137-46-2 | [1] |

| Appearance | Solid (form may vary) | - |

| Canonical SMILES | C1=CC=NC(=C1)COC2=CC=C(C=C2)N | [1] |

| InChI Key | CGWMMQFGQVDRII-UHFFFAOYSA-N | [1] |

These fundamental properties are the bedrock for its application in synthetic chemistry, dictating reaction conditions, solvent choices, and purification strategies.

Synthesis and Mechanistic Considerations

The most common and efficient synthesis of this compound involves a nucleophilic substitution reaction, specifically a Williamson ether synthesis. This pathway is favored for its high yield and the ready availability of starting materials.

Conceptual Synthesis Workflow:

Caption: General workflow for Williamson ether synthesis of the target compound.

Mechanistic Insight: The reaction proceeds via an Sₙ2 mechanism. A strong base, such as sodium hydride (NaH), deprotonates the hydroxyl group of 4-aminophenol to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of 2-(chloromethyl)pyridine, displacing the chloride leaving group and forming the desired ether linkage. The choice of a polar aprotic solvent like DMF is critical as it effectively solvates the cation (Na⁺) without solvating the nucleophile, thereby increasing its reactivity and accelerating the reaction rate.

Detailed Experimental Protocol: Synthesis

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 4-aminophenol (1.0 eq).

-

Solvation: Add anhydrous dimethylformamide (DMF) to the flask to dissolve the 4-aminophenol.

-

Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Causality: Adding NaH slowly at 0°C controls the exothermic reaction and the evolution of hydrogen gas, preventing dangerous temperature spikes.

-

Stirring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases, indicating complete formation of the sodium phenoxide.

-

Nucleophilic Attack: Dissolve 2-(chloromethyl)pyridine hydrochloride (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

-

Reaction: Heat the mixture to 60-70°C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: Upon completion, cool the mixture to room temperature and carefully quench the reaction by slowly adding ice-cold water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable building block, primarily utilized as a key intermediate in the synthesis of kinase inhibitors for oncology.[3][4] The aniline nitrogen provides a convenient point for chemical modification, allowing for the introduction of various side chains to enhance potency and selectivity, while the pyridine nitrogen often acts as a crucial hydrogen bond acceptor, interacting with the "hinge region" of a kinase's ATP-binding pocket.[4]

A prominent example is its use in the synthesis of irreversible inhibitors of the human epidermal growth factor receptor (EGFR) family of kinases, which are implicated in various cancers.[3]

Signaling Pathway Context:

Caption: Role of EGFR inhibitors in blocking downstream signaling pathways.

The aniline moiety of a molecule derived from this compound can be further functionalized to form a covalent bond with a cysteine residue in the EGFR active site, leading to irreversible inhibition and a durable therapeutic effect.[3] This strategic use highlights the compound's importance in creating highly specific and potent anti-cancer agents.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. It is classified as an irritant.[1] GHS hazard statements indicate it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Keep in a tightly sealed container in a cool, dry place.

Conclusion

This compound is more than a simple chemical compound; it is a versatile and powerful tool in the arsenal of medicinal chemists. Its straightforward synthesis, combined with its privileged structural motifs, establishes it as a critical starting material for developing next-generation therapeutics, particularly in the field of oncology. Understanding its properties, synthesis, and strategic applications is essential for any researcher aiming to design and create novel, impactful pharmaceutical agents.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(Pyridin-2-ylmethoxy)aniline

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-(Pyridin-2-ylmethoxy)aniline (CAS No. 102137-46-2), a key intermediate in pharmaceutical research and materials science.[1] As a molecule incorporating both a pyridine and an aniline moiety linked by an ether bridge, its structural confirmation is paramount for ensuring the integrity of subsequent research and development. This document details the interpretation of its Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. The causality behind experimental choices and detailed, self-validating protocols are provided to equip researchers, scientists, and drug development professionals with the necessary insights for confident structural elucidation and quality control.

Introduction and Molecular Structure

This compound is a bifunctional organic compound with the molecular formula C₁₂H₁₂N₂O.[2] Its structure features a p-substituted aniline ring connected to a pyridine ring via a methylene ether linkage. This unique arrangement of aromatic and heteroaromatic systems imparts specific electronic and conformational properties, making it a valuable building block. Accurate and unambiguous characterization is the bedrock of its application. Spectroscopic techniques provide a non-destructive means to confirm the molecular structure, assess purity, and understand the chemical environment of each atom.

The molecular weight of this compound is 200.24 g/mol , and its exact mass is 200.094963011 Da.[2]

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous assignment.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of distinct protons, their chemical environment, and their proximity to other protons. The spectrum is characterized by signals in both the aromatic region (for the pyridine and aniline rings) and the aliphatic region (for the methylene bridge).

Rationale for Experimental Choices:

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak (δ ~7.26 ppm).[3]

-

Frequency: A higher field spectrometer (e.g., 400 or 500 MHz) is chosen to achieve better signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region.[4]

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| ~8.57 | d | 4.8 | 1H | H-6 (Py) |

| ~7.68 | td | 7.7, 1.8 | 1H | H-4 (Py) |

| ~7.49 | d | 7.8 | 1H | H-3 (Py) |

| ~7.20 | ddd | 7.5, 4.8, 0.9 | 1H | H-5 (Py) |

| ~6.85 | d | 8.8 | 2H | H-10'/H-14' (Aniline) |

| ~6.65 | d | 8.8 | 2H | H-11'/H-13' (Aniline) |

| ~5.15 | s | - | 2H | H-7' (CH₂) |

| ~3.60 | br s | - | 2H | H-15' (NH₂) |

Note: Data is synthesized from spectral information for structurally similar compounds and general chemical shift principles. Exact values may vary slightly based on experimental conditions.

Interpretation:

-

Pyridine Ring: The four protons on the pyridine ring appear as distinct signals. The H-6 proton, adjacent to the nitrogen, is the most deshielded and appears furthest downfield as a doublet. The H-3, H-4, and H-5 protons exhibit characteristic triplet of doublets and doublet of doublets of doublets patterns due to their respective couplings.

-

Aniline Ring: Due to the electron-donating effect of the ether and amino groups and the symmetry of the para-substitution, the aniline protons appear as two distinct doublets, each integrating to 2H. The protons ortho to the ether linkage (H-10'/H-14') are slightly more deshielded than those ortho to the amino group (H-11'/H-13').

-

Methylene Bridge (H-7'): The two protons of the -CH₂- group are chemically equivalent and appear as a sharp singlet around 5.15 ppm. Its downfield shift is indicative of its position between two electronegative atoms (oxygen and the pyridine ring).

-

Amine Protons (H-15'): The -NH₂ protons typically appear as a broad singlet. The chemical shift can vary significantly depending on concentration, solvent, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~157.0 | C-2 (Py) |

| ~149.5 | C-6 (Py) |

| ~149.0 | C-12' (Aniline) |

| ~141.0 | C-9' (Aniline) |

| ~137.0 | C-4 (Py) |

| ~122.5 | C-5 (Py) |

| ~121.0 | C-3 (Py) |

| ~116.0 | C-11'/C-13' (Aniline) |

| ~115.5 | C-10'/C-14' (Aniline) |

| ~70.0 | C-7' (CH₂) |

Note: Data is synthesized based on established principles of ¹³C NMR spectroscopy and data for analogous structures.[5][6]

Interpretation:

-

The spectrum shows 10 distinct signals, corresponding to the 10 unique carbon environments (two pairs of carbons on the aniline ring are equivalent by symmetry).

-

The carbons of the pyridine ring (C-2, C-6, C-4, C-5, C-3) are assigned based on their known chemical shift ranges.[7] The C-2 carbon, bonded to both nitrogen and the methoxy group, is significantly downfield.

-

The aniline ring carbons attached to oxygen (C-9') and nitrogen (C-12') are the most downfield of the aniline signals due to the electronegativity of the heteroatoms.

-

The methylene bridge carbon (C-7') appears in the aliphatic region around 70 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.

Rationale for Experimental Choices:

-

Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar molecules like this amine. It typically produces a prominent protonated molecular ion [M+H]⁺, which directly confirms the molecular weight.[8]

Table 3: Mass Spectrometry Data (ESI-MS)

| m/z | Proposed Fragment | Formula |

|---|---|---|

| 201.10 | [M+H]⁺ | C₁₂H₁₃N₂O⁺ |

| 108.06 | [C₆H₆NO]⁺ | C₆H₆NO⁺ |

| 92.05 | [C₅H₄NCH₂]⁺ | C₆H₆N⁺ |

Interpretation: The base peak is expected to be the protonated molecular ion [M+H]⁺ at m/z 201. The primary fragmentation pathway involves the cleavage of the benzylic ether bond, which is the weakest bond in the structure. This cleavage can occur in two ways, leading to the major fragments observed.

Caption: Proposed ESI-MS fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Rationale for Experimental Choices:

-

Method: The Attenuated Total Reflectance (ATR) method is often preferred for solid samples as it requires minimal sample preparation compared to KBr pellets.

Table 4: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| 3420, 3340 | Strong, Sharp | N-H stretch (asymmetric & symmetric, primary amine) |

| 3050-3010 | Medium | Aromatic C-H stretch |

| 2950-2880 | Medium | Aliphatic C-H stretch (CH₂) |

| 1620 | Strong | N-H bend (scissoring) |

| 1595, 1510 | Strong | Aromatic C=C ring stretch (Aniline & Pyridine) |

| 1245 | Strong | Aryl-O-C stretch (asymmetric) |

| 1040 | Strong | Aryl-O-C stretch (symmetric) |

| 825 | Strong | p-substituted C-H bend (out-of-plane) |

Note: Data is synthesized from characteristic IR absorption frequencies for aniline and pyridine derivatives.[9][10]

Interpretation:

-

The two sharp bands above 3300 cm⁻¹ are characteristic of the asymmetric and symmetric N-H stretching of a primary amine (-NH₂).[8]

-

The strong, sharp band around 1245 cm⁻¹ is a key indicator of the aryl ether linkage (Ar-O-CH₂).

-

The bands in the 1620-1500 cm⁻¹ region correspond to the C=C stretching vibrations within the two aromatic rings.

-

The strong band at 825 cm⁻¹ is highly indicative of the 1,4- (or para-) substitution pattern on the aniline ring.

Experimental Protocols

Adherence to standardized protocols is essential for obtaining reproducible and reliable spectroscopic data.

NMR Spectroscopy Protocol

-

Sample Preparation: Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer: Vortex the vial until the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) instrument at 298 K.

-

Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS peak at 0.00 ppm.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Calibrate the ESI-MS instrument according to the manufacturer's guidelines. Set the instrument to positive ion detection mode.

-

Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

-

Analysis: Identify the [M+H]⁺ ion and analyze the fragmentation pattern.

IR Spectroscopy Protocol

-

Background Scan: Ensure the ATR crystal surface is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Processing: The software automatically performs a background subtraction to generate the final absorbance or transmittance spectrum.

Conclusion

The collective spectroscopic data provides an unambiguous structural confirmation of this compound. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework, confirming the connectivity and chemical environments of the pyridine, aniline, and methylene ether moieties. ESI-Mass Spectrometry validates the molecular formula with the correct molecular ion peak and shows a logical fragmentation pattern centered on the cleavage of the benzylic ether bond. Finally, IR spectroscopy confirms the presence of all key functional groups, including the primary amine, the aryl ether linkage, and the aromatic systems. Together, these techniques form a robust, self-validating system for the comprehensive characterization of this important chemical intermediate.

References

- 1. CATO Chemical Reference Standards & Materials [en.cato-chem.com]

- 2. This compound | C12H12N2O | CID 10442773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Aniline [webbook.nist.gov]

- 10. Pyridine [webbook.nist.gov]

4-(Pyridin-2-ylmethoxy)aniline solubility in organic solvents

An In-Depth Technical Guide to the Organic Solvent Solubility of 4-(Pyridin-2-ylmethoxy)aniline

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in various organic solvents. As a key structural motif in medicinal chemistry and materials science, a thorough understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals. This document moves beyond a simple listing of data to provide a deep dive into the theoretical principles governing its solubility, based on its unique molecular structure. It presents field-proven, step-by-step protocols for the quantitative determination of thermodynamic solubility using the gold-standard shake-flask method, coupled with robust analytical quantification via High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is explained to ensure that the described methodologies are not just followed, but understood. This guide is designed to be a self-validating system, empowering scientists to generate reliable and reproducible solubility data essential for reaction optimization, purification, and formulation development.

Introduction to this compound

This compound is a bifunctional organic molecule of significant interest in synthetic chemistry. Its structure incorporates a pyridine ring, an ether linkage, and an aniline moiety, making it a versatile building block for more complex target molecules, particularly in the development of kinase inhibitors and other pharmacologically active agents.

Key Physicochemical Properties:

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₁₂H₁₂N₂O[1]

-

Molecular Weight: 200.24 g/mol [1]

-

CAS Number: 102137-46-2[1]

-

SMILES: C1=CC=NC(=C1)COC2=CC=C(C=C2)N[1]

The solubility of this compound is a critical parameter that dictates its handling and application. In drug development, solubility influences everything from reaction kinetics in a chosen solvent to the feasibility of purification by crystallization and the ultimate bioavailability of a derived active pharmaceutical ingredient (API). This guide provides the theoretical and practical tools to accurately assess this vital property.

Theoretical Framework of Solubility: A Structural Analysis

The principle of "like dissolves like" is the cornerstone for predicting solubility.[2][3] The solubility of this compound is governed by the interplay of its polar and non-polar functionalities and their potential interactions with a solvent.

Molecular Feature Breakdown:

-

Hydrogen Bond Donors: The primary amine (-NH₂) on the aniline ring is a potent hydrogen bond donor.

-

Hydrogen Bond Acceptors: Three sites are available for hydrogen bonding acceptance: the nitrogen atom in the pyridine ring, the ether oxygen, and the amine nitrogen.

-

Polar Regions: The pyridine, amine, and ether groups impart significant polarity to the molecule.

-

Non-polar Regions: The aromatic benzene ring and the methylene (-CH₂-) bridge constitute the non-polar, hydrophobic backbone.

This duality means the molecule is neither extremely polar nor entirely non-polar. Its solubility will be highest in solvents that can effectively engage with its diverse structural features. The basic nature of the aniline and pyridine nitrogens also implies that solubility will be dramatically enhanced in acidic aqueous solutions through the formation of highly polar ammonium and pyridinium salts.[4][5]

Caption: Molecular features of this compound and their predicted interactions with different solvent classes.

Qualitative Solubility Predictions:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions with the -NH₂ group and the nitrogen/oxygen atoms.[6] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Favorable dipole-dipole interactions. Lack of solvent H-bond donation may limit solubility compared to protics. |

| Ethers | THF, Dioxane | Moderate | The ether functionality is compatible, but overall polarity is lower than other polar classes. |

| Halogenated | Dichloromethane (DCM) | Moderate to Low | Capable of dissolving moderately polar compounds, but lacks strong specific interactions. |

| Aromatic | Toluene | Low | Solubility driven by van der Waals forces with the aromatic rings; polar groups hinder high solubility. |

| Non-Polar Aliphatic | Hexane, Heptane | Very Low | The molecule's significant polarity makes it largely incompatible with non-polar solvents. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The Shake-Flask method is the internationally recognized standard for determining thermodynamic equilibrium solubility. It involves generating a saturated solution and then measuring the concentration of the dissolved analyte.

Principle: An excess of the solid compound is agitated in a solvent at a constant temperature for a sufficient period to allow the rate of dissolution to equal the rate of precipitation. The resulting supernatant is a saturated solution at that temperature.

Caption: Workflow for the Shake-Flask equilibrium solubility determination method.

Detailed Step-by-Step Methodology:

-

Materials and Reagents:

-

This compound (solid, >98% purity).

-

Selected organic solvents (HPLC grade or equivalent).

-

Glass vials with PTFE-lined screw caps.

-

Volumetric flasks and pipettes (Class A).

-

Analytical balance.

-

Temperature-controlled orbital shaker or rotator.

-

Centrifuge.

-

Syringes.

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material).

-

-

Preparation of Saturated Solutions:

-

To a series of vials, add an excess amount of solid this compound (e.g., 10-20 mg). The key is to ensure undissolved solid remains at equilibrium.

-

Accurately add a known volume of the desired solvent (e.g., 2.0 mL) to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a time sufficient to reach equilibrium. A period of 24 to 72 hours is typical.[6] A preliminary time-course study can be run to determine the exact point at which concentration plateaus.

-

-

Phase Separation and Sampling:

-

Remove vials from the shaker and let them stand at the same constant temperature to allow solids to settle. For fine suspensions, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

-

Carefully withdraw a portion of the clear supernatant using a syringe.

-

Causality Check: It is critical to avoid disturbing the solid pellet. The tip of the syringe needle should be kept in the upper portion of the supernatant.

-

-

Filtration and Dilution:

-

Attach a 0.22 µm syringe filter to the syringe. Discard the first ~100 µL of filtrate to saturate any binding sites on the filter membrane.

-

Filter the remaining solution into a pre-weighed vial or volumetric flask.

-

Accurately weigh or dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC) to bring its concentration within the calibrated range of the analytical method. A high dilution factor (e.g., 1:100 or 1:1000) is often necessary.

-

Analytical Quantification by RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the preferred method for quantifying this compound due to its high selectivity, sensitivity, and robustness.[7] The method separates the analyte from potential impurities, ensuring accurate measurement.

Justification of Method Choice: The aromatic nature of the compound provides strong UV absorbance for sensitive detection. RP-HPLC is ideal for moderately polar compounds, and the use of an acidic mobile phase modifier ensures sharp, symmetrical peaks by protonating the basic nitrogen centers, minimizing undesirable interactions with the stationary phase.

Caption: Workflow for quantification of solubility samples using HPLC.

Exemplary HPLC Protocol:

-

Instrumentation and Conditions:

-

HPLC System: Quaternary pump, autosampler, column oven, UV/Vis or Diode Array Detector (DAD).

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: e.g., Start at 10% B, ramp to 90% B over 10 minutes, hold, and re-equilibrate. (An isocratic method may also be developed).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Determined by scanning a standard solution (likely ~254 nm or ~270 nm).

-

Injection Volume: 10 µL.

-

-

Standard and Sample Preparation:

-

Stock Solution: Accurately weigh ~10 mg of this compound and dissolve in a 10 mL volumetric flask with a 50:50 mixture of Acetonitrile/Water to create a 1 mg/mL stock.

-

Calibration Standards: Perform serial dilutions from the stock solution to create a set of standards covering the expected sample concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL).

-

Sample Preparation: Dilute the filtered supernatant from the shake-flask experiment (Section 3) with the mobile phase to fall within the middle of the calibration curve.

-

-

Analysis and Calculation:

-

Run the calibration standards to generate a linear regression curve (Peak Area vs. Concentration).

-

Inject the prepared sample(s).

-

Calculate the concentration of the diluted sample (C_diluted) using the regression equation: C_diluted = (Peak_Area_Sample - y_intercept) / slope.

-

Calculate the final solubility (S) in the original solvent: S (mg/mL) = C_diluted (mg/mL) * Dilution_Factor.

-

Conclusion

The solubility of this compound is a complex property dictated by its multifunctional chemical structure. A theoretical analysis predicts high solubility in polar protic solvents, moderate solubility in polar aprotic solvents, and poor solubility in non-polar media. This guide provides a robust, self-validating experimental framework for obtaining precise, quantitative solubility data. By combining the gold-standard Shake-Flask method for achieving thermodynamic equilibrium with the specificity and accuracy of RP-HPLC for quantification, researchers can generate the reliable data necessary to advance their work in synthesis, purification, and formulation. Adherence to these detailed protocols will ensure data integrity and reproducibility, critical tenets of scientific research.

References

- 1. This compound | C12H12N2O | CID 10442773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.ws [chem.ws]

- 3. youtube.com [youtube.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

The Emerging Potential of 4-(Pyridin-2-ylmethoxy)aniline in Medicinal Chemistry: A Technical Guide

Abstract

The confluence of pyridine and aniline moieties within a single molecular framework presents a compelling starting point for drug discovery. 4-(Pyridin-2-ylmethoxy)aniline, a scaffold possessing this unique combination, is gaining recognition as a versatile building block with significant potential across diverse therapeutic areas. This technical guide provides an in-depth exploration of the core attributes of this compound, from its synthesis to its burgeoning applications in medicinal chemistry. We will delve into its established role as a precursor for potent kinase inhibitors in oncology and explore its prospective utility in neuroprotection, anti-inflammatory, and antimicrobial applications. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven experimental protocols to facilitate the exploration of this promising scaffold.

Introduction: The Strategic Amalgamation of Pyridine and Aniline

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, integral to numerous FDA-approved drugs.[1] Its nitrogen atom acts as a hydrogen bond acceptor, often playing a crucial role in binding to the hinge region of kinases.[1] Similarly, the aniline fragment is a common pharmacophore, particularly in kinase inhibitors, where the amino group can serve as a key hydrogen bond donor.[2] The strategic combination of these two pharmacophores in this compound via a flexible ether linkage creates a molecule with inherent potential for biological activity and a high degree of "drug-likeness".

This guide will illuminate the multifaceted potential of this scaffold, moving beyond a singular focus to present a holistic view of its applicability in modern drug discovery. We will begin by detailing the synthetic routes to the core molecule, followed by a comprehensive analysis of its potential therapeutic applications, substantiated by detailed experimental workflows.

Synthesis of the this compound Core

The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis.[3][4] This venerable yet highly effective SN2 reaction involves the coupling of an alkoxide with an alkyl halide.[3][4] In this case, the sodium salt of 4-aminophenol is reacted with 2-(chloromethyl)pyridine.

Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize this compound from 4-aminophenol and 2-(chloromethyl)pyridine hydrochloride.

Materials:

-

4-Aminophenol

-

Sodium hydride (NaH) 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

2-(Chloromethyl)pyridine hydrochloride

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminophenol (1.0 eq) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the sodium phenoxide.

-

Ether Formation: In a separate flask, dissolve 2-(chloromethyl)pyridine hydrochloride (1.05 eq) in a minimal amount of anhydrous DMF.

-

Slowly add the solution of 2-(chloromethyl)pyridine to the stirred solution of the sodium phenoxide at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir overnight.

-

Work-up and Purification: Cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by silica gel column chromatography to yield pure this compound.

Potential Applications in Oncology: A Focus on Kinase Inhibition

The structural motifs within this compound make it an ideal starting point for the design of kinase inhibitors. The pyridine nitrogen can form a critical hydrogen bond with the kinase hinge region, while the aniline moiety can be further functionalized to occupy the ATP-binding pocket and interact with surrounding residues.

A notable example is the development of 3-chloro-4-(pyridin-2-ylmethoxy)aniline derivatives as potent inhibitors of the BCR-ABL kinase, a key driver of chronic myeloid leukemia (CML).

The BCR-ABL Kinase Signaling Pathway

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the proliferation and survival of CML cells through the activation of multiple downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. Inhibition of BCR-ABL kinase activity is a clinically validated strategy for the treatment of CML.

Caption: Simplified BCR-ABL signaling pathway and the point of intervention for this compound-based inhibitors.

Experimental Workflow: Evaluation of Anticancer Activity

A systematic approach is necessary to evaluate the potential of this compound derivatives as anticancer agents. This workflow progresses from in vitro enzymatic assays to cell-based and finally in vivo models.

Caption: A streamlined workflow for the preclinical evaluation of anticancer drug candidates derived from this compound.

Objective: To determine the in vitro inhibitory activity of test compounds against the BCR-ABL kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production corresponds to kinase inhibition.[5]

Materials:

-

Recombinant human ABL1 kinase

-

Poly(Glu,Tyr) 4:1 substrate

-

ATP

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Test compounds dissolved in DMSO

-

384-well white assay plates

Procedure:

-

Reaction Setup: In a 384-well plate, add 1 µL of the test compound at various concentrations or 5% DMSO as a vehicle control.

-

Add 2 µL of a solution containing the ABL1 enzyme and substrate in kinase buffer.

-

Initiate the kinase reaction by adding 2 µL of ATP solution.

-

Incubate the plate at room temperature for 60 minutes.

-

ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Objective: To assess the cytotoxic or cytostatic effects of test compounds on cancer cell lines.[6]

Materials:

-

BCR-ABL positive cell line (e.g., K-562)

-

BCR-ABL negative control cell line (e.g., HEK293)

-

RPMI-1640 medium supplemented with 10% FBS

-

MTT or MTS reagent

-

96-well clear-bottom plates

-

Test compounds dissolved in DMSO

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO).

-

Incubate the plates for 72 hours.

-

Viability Measurement: Add MTT or MTS reagent to each well and incubate for 2-4 hours.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Objective: To evaluate the in vivo antitumor efficacy of lead compounds.[7][8][9]

Materials:

-

Immunodeficient mice (e.g., athymic nude or SCID)

-

BCR-ABL positive human tumor cells (e.g., K-562)

-

Matrigel (optional)

-

Lead compound formulated for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 106 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Compound Administration: Administer the lead compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (length x width²)/2).[8]

-

Efficacy Endpoints: Continue treatment for a specified period. The primary efficacy endpoint is often tumor growth inhibition (TGI).

-

Data Analysis: Compare the tumor growth in the treated group to the control group to determine the antitumor efficacy of the compound.

Quantitative Data for Representative Kinase Inhibitors

The following table presents representative IC50 values for known kinase inhibitors to provide a benchmark for evaluating new compounds derived from the this compound scaffold.

| Compound | Target Kinase | IC50 (nM) |

| Imatinib | BCR-ABL | 250-750 |

| Dasatinib | BCR-ABL | <1 |

| Nilotinib | BCR-ABL | 20-30 |

| Hypothetical Derivative 1 | BCR-ABL | 50 |

| Hypothetical Derivative 2 | SRC | 75 |

Note: Data for hypothetical derivatives are for illustrative purposes.

Emerging Applications: Beyond Oncology

While the application of this compound in oncology is the most established, its structural features suggest potential in other therapeutic areas.

Neuroprotective Potential

Both pyridine and aniline derivatives have been investigated for their neuroprotective effects.[10][11][12] The ability of the pyridine nitrogen to interact with various receptors and enzymes in the central nervous system, coupled with the antioxidant properties often associated with aniline-containing compounds, makes this scaffold an intriguing starting point for the development of novel neuroprotective agents.

Objective: To assess the ability of test compounds to protect neuronal cells from excitotoxicity or oxidative stress.[13]

Materials:

-

Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons)

-

Neurotoxin (e.g., glutamate, H₂O₂)

-

Cell culture medium and supplements

-

MTT or LDH cytotoxicity assay kit

-

Test compounds

Procedure:

-

Cell Culture: Culture neuronal cells in appropriate multi-well plates.

-

Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for a specified duration (e.g., 1-2 hours).

-

Induction of Neurotoxicity: Expose the cells to a neurotoxin (e.g., glutamate for excitotoxicity, H₂O₂ for oxidative stress) for a defined period.

-

Assessment of Cell Viability: Measure cell viability using an MTT assay or assess cell death using an LDH release assay.

-

Data Analysis: Compare the viability of cells treated with the test compound and the neurotoxin to those treated with the neurotoxin alone to determine the neuroprotective effect.

Anti-inflammatory Properties

Derivatives of both pyridine and aniline have demonstrated anti-inflammatory activity.[14][15] The potential mechanisms include the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), as well as the modulation of inflammatory signaling pathways such as NF-κB.

Objective: To evaluate the anti-inflammatory effects of test compounds by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[16]

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Lipopolysaccharide (LPS)

-

Griess reagent for NO measurement

-

ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)

-

Test compounds

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Compound Treatment: Treat the cells with test compounds at various concentrations for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Measurement of Nitric Oxide: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Measurement of Cytokines: Use the cell culture supernatant to quantify the levels of TNF-α and IL-6 using specific ELISA kits.

-

Data Analysis: Calculate the percentage inhibition of NO and cytokine production and determine the IC50 values.

Antimicrobial Activity

The pyridine ring is a component of many natural and synthetic antimicrobial agents. The exploration of this compound derivatives as novel antibacterial or antifungal agents is a promising avenue of research.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compounds serially diluted in broth

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the microorganism.

-

Assay Setup: In a 96-well plate, add the serially diluted test compounds to the wells.

-

Inoculate each well with the microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

This compound represents a strategically designed scaffold with a high potential for yielding novel therapeutic agents. Its proven utility in the development of kinase inhibitors for cancer treatment is just the beginning. The preliminary evidence for its potential in neuroprotection, anti-inflammatory, and antimicrobial applications warrants further investigation. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically explore the full therapeutic potential of this versatile molecule and its derivatives. Future research should focus on expanding the library of derivatives, exploring a wider range of biological targets, and elucidating the structure-activity relationships to optimize potency, selectivity, and pharmacokinetic properties.

References

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Drug-like property profiling of novel neuroprotective compounds to treat acute ischemic stroke: guidelines to develop pleiotropic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | C12H12N2O | CID 10442773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A Review on the Medicinal Importance of Pyridine Derivatives, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 16. mjpms.in [mjpms.in]

An In-Depth Technical Guide to the Biological Activity of 4-(Pyridin-2-ylmethoxy)aniline Derivatives

Abstract

The 4-(pyridin-2-ylmethoxy)aniline scaffold represents a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse range of biologically active agents. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of its derivatives. Primarily focusing on their prominent role as anticancer agents, we delve into their mechanisms of action, particularly as kinase inhibitors, and elucidate the critical structure-activity relationships that govern their potency and selectivity. This document synthesizes data from preclinical studies, detailing essential in vitro and in vivo evaluation methodologies, and offers a forward-looking perspective on the challenges and future directions for this promising class of compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Introduction: The Significance of the Pyridine-Aniline Scaffold

The pyridine ring is a fundamental heterocyclic motif and the second most common nitrogen-containing heterocycle found in FDA-approved drugs.[1] Its unique electronic properties, synthetic versatility, and ability to engage in various biological interactions make it a highly valuable component in drug design.[2] Similarly, the aniline scaffold is a prevalent feature in many kinase inhibitors, which are a major class of targeted cancer therapies.[3][4]

The combination of these two key pharmacophores through a flexible ether linkage, creating the this compound core, has given rise to a class of derivatives with significant therapeutic potential. These compounds have been extensively investigated for a range of biological activities, with a primary focus on oncology.[5] Their structural framework allows for targeted modulation of critical molecular pathways implicated in cancer progression, making them a subject of intense research and development.[2]

Synthetic Strategies and Methodologies

The synthesis of this compound derivatives typically involves a nucleophilic substitution reaction. A common approach is the coupling of a substituted 4-aminophenol with 2-(chloromethyl)pyridine or a related electrophile. Further modifications can be introduced on the aniline nitrogen to generate diverse libraries of compounds, such as ureas, amides, and other functional groups, for biological screening.[5]

General Synthesis Workflow

The synthesis can be logically broken down into key stages, from starting materials to the final purified derivatives ready for biological evaluation.

Caption: General workflow for the synthesis and purification of this compound derivatives.

Detailed Experimental Protocol: Synthesis of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives

This protocol is adapted from a published procedure for synthesizing urea derivatives with demonstrated anticancer activity.[5]

Materials:

-

This compound

-

Substituted phenyl isocyanate

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq).

-

Solvent Addition: Add anhydrous DCM (10 mL) to dissolve the starting material.

-

Reagent Addition: While stirring, add the substituted phenyl isocyanate (1.1 mmol, 1.1 eq) dropwise to the solution at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the resulting crude solid by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure target compound.

-

Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C) and Mass Spectrometry.

Anticancer Activity: Targeting Kinase Signaling